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Compound of Interest

Compound Name: 5-Fluoro-6-methylnicotinonitrile

Cat. No.: B7904653

Get Quote

5-Fluoro-6-methylnicotinonitrile is a critical heterocyclic building block in medicinal

chemistry, particularly in the development of kinase inhibitors (e.g., mTOR, PI3K) and ubiquitin-

specific protease (USP) modulators. Its structural value lies in the fluorine atom, which

modulates metabolic stability and lipophilicity, and the nitrile group, which serves as a versatile

handle for transformation into amides, amines, or heterocycles (e.g., tetrazoles, oxadiazoles).

Synthetic Strategy: The most robust and scalable route involves the functionalization of the

commercially available 3-fluoro-2-methylpyridine. This "Halogen Dance" strategy relies on the

directing effects of the fluorine and methyl groups to install a bromine atom at the 5-position

(para to the methyl, meta to the fluorine), followed by a palladium-catalyzed cyanation.

Key Advantages of this Route:

Regiocontrol: The electronic synergism of the 3-F and 2-Me groups directs electrophilic

substitution almost exclusively to the 5-position.

Scalability: Avoids the use of unstable diazonium intermediates (Sandmeyer route) or high-

pressure fluorination (Halex route).

Safety: Utilizes zinc cyanide (Zn(CN)₂) rather than the more volatile HCN or NaCN.
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Part 2: Retrosynthetic Analysis & Workflow
The synthesis is broken down into two primary stages:

Electrophilic Aromatic Bromination: Conversion of 3-fluoro-2-methylpyridine to 5-bromo-3-

fluoro-2-methylpyridine.

Palladium-Catalyzed Cyanation: Cross-coupling of the aryl bromide with a cyanide source.

3-Fluoro-2-methylpyridine
(CAS 452-67-5)

Step 1: Bromination
(NBS or Br2/Oleum)

 Electrophilic Subst. Intermediate:
5-Bromo-3-fluoro-2-methylpyridine

(CAS 374633-38-2)

 >85% Yield Step 2: Pd-Catalyzed Cyanation
(Zn(CN)2, Pd(dppf)Cl2)

 Cross-Coupling Target:
5-Fluoro-6-methylnicotinonitrile

(CAS 1211542-04-9)

 ~75-85% Yield

Click to download full resolution via product page

Figure 1: Synthetic workflow for 5-Fluoro-6-methylnicotinonitrile.

Part 3: Detailed Experimental Protocols
Step 1: Synthesis of 5-Bromo-3-fluoro-2-methylpyridine
CAS: 374633-38-2 Rationale: The 5-position is activated by the methyl group (para) and not

deactivated significantly by the fluorine (meta). Direct bromination is highly selective.

Reagents & Conditions:

Substrate: 3-Fluoro-2-methylpyridine (1.0 eq)

Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq) or Br₂ (1.05 eq)

Solvent/Catalyst: H₂SO₄ (conc.) or Oleum (if using Br₂); Acetonitrile (if using NBS)

Temperature: 0°C to RT (NBS); 60°C (Br₂/Oleum)

Protocol (NBS Method - Preferred for Lab Scale):

Dissolve 3-fluoro-2-methylpyridine (11.1 g, 100 mmol) in anhydrous acetonitrile (100 mL).
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Add N-Bromosuccinimide (NBS) (19.6 g, 110 mmol) portion-wise at 0°C to control the

exotherm.

Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC/LCMS

(Target M+H: ~190/192).

Workup: Concentrate the solvent. Redissolve residue in Ethyl Acetate (EtOAc) and wash

with water, saturated NaHCO₃, and brine.

Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography

(Hexanes/EtOAc 95:5).

Yield: Expect 85-92% as a colorless to pale yellow oil/solid.

Data Profile (Intermediate):

¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, H-6 relative to N), 7.42 (d, J = 9.5 Hz, 1H, H-4),

2.51 (d, J = 2.5 Hz, 3H, CH₃).

¹⁹F NMR: δ -128.5 ppm (approx).

Step 2: Synthesis of 5-Fluoro-6-methylnicotinonitrile
CAS: 1211542-04-9 Rationale: Palladium-catalyzed cyanation (Rosenmund-von Braun reaction

variant) is superior to copper-mediated methods (CuCN) due to milder conditions and easier

purification. Zn(CN)₂ is the preferred cyanide source.

Reagents & Conditions:

Substrate: 5-Bromo-3-fluoro-2-methylpyridine (1.0 eq)

Cyanide Source: Zinc Cyanide (Zn(CN)₂) (0.6 eq)

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%)

Additives: Zinc dust (10 mol%) (optional, keeps Pd active)

Solvent: DMF or DMA (Anhydrous, degassed)
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Temperature: 110–120°C

Protocol:

Safety Note: Perform all operations in a well-ventilated fume hood. Have a cyanide antidote

kit available.

In a pressure vial or round-bottom flask, combine 5-bromo-3-fluoro-2-methylpyridine (9.5 g,

50 mmol), Zn(CN)₂ (3.52 g, 30 mmol), and Pd(dppf)Cl₂ (1.2 g, 1.5 mmol).

Evacuate and backfill with Nitrogen/Argon (3 cycles).

Add anhydrous DMF (50 mL) via syringe.

Heat the mixture to 120°C for 4–6 hours. Monitor conversion by LCMS (Bromide peak

disappears; Product M+H: 137).

Workup: Cool to RT. Dilute with EtOAc (200 mL) and quench with 10% aqueous NH₄OH or

saturated NaHCO₃ to complex zinc salts.

Filter through a pad of Celite to remove palladium black.

Wash the organic layer with water (3x) and brine (1x) to remove DMF.

Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield: Expect 75-85% as a white to off-white crystalline solid.

Part 4: Analytical Characterization & Specifications
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Parameter Specification Notes

Appearance White to off-white solid
May darken upon storage if not

pure.

Molecular Formula C₇H₅FN₂ MW: 136.13 g/mol

¹H NMR (CDCl₃)

δ 8.65 (s, 1H), 7.60 (d, J = 9.2

Hz, 1H), 2.65 (d, J = 2.8 Hz,

3H)

Methyl doublet due to F-

coupling.

¹⁹F NMR (CDCl₃) δ -125.0 to -130.0 ppm Characteristic singlet/multiplet.

MS (ESI) [M+H]⁺ = 137.1

IR (KBr) 2235 cm⁻¹ (CN stretch) Distinctive nitrile peak.

Part 5: Process Safety & Troubleshooting
Cyanide Management:

Hazard: Zn(CN)₂ releases HCN upon contact with strong acids.

Control: Maintain basic pH during workup (use NH₄OH). Treat aqueous waste with bleach

(NaOCl) to oxidize residual cyanide to cyanate before disposal.

Regioselectivity Issues:

Problem: Formation of 6-bromo isomer in Step 1.

Solution: Ensure temperature is kept low (0°C) during NBS addition. The 5-position is

significantly more nucleophilic, but high temps can reduce selectivity.

Catalyst Deactivation:

Problem: Incomplete conversion in Step 2.

Solution: Use anhydrous, thoroughly degassed solvents. Oxygen poisons the Pd(0) species.

Addition of catalytic Zn dust helps maintain the active Pd(0) cycle.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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